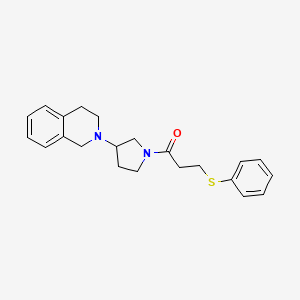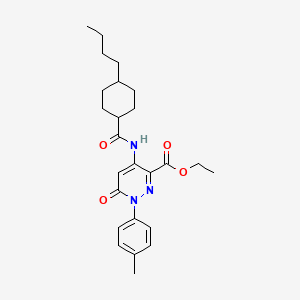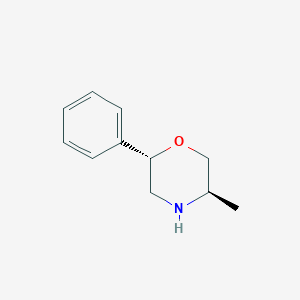
1-(3-Chlorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chlorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one often involves multi-step reactions, starting from basic heterocyclic scaffolds and employing various chemical transformations to introduce the requisite functional groups. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines showcases the type of catalytic and oxidative conditions that might be relevant for constructing similar complex molecules (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one reveals significant insights into the spatial arrangement and electronic configuration of the molecule. For example, the study of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate demonstrates the coplanarity of fused ring systems and the specific orientation of substituent groups, which could imply similar structural intricacies in the target compound (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to 1-(3-Chlorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one often include cycloadditions, substitutions, and catalytic transformations that enable the formation of complex heterocyclic systems. These reactions are pivotal in elucidating the chemical reactivity and potential functionalization paths for such molecules. The versatility in the synthesis of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, for example, highlights the chemical flexibility and reactivity of these systems (Ducray et al., 2010).
Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of heterosubstituted chalcones and oxopyrimidines, which includes compounds structurally related to 1-(3-Chlorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, revealed their antimicrobial activity. These compounds were synthesized using catalytic amounts of alkali and were screened for antimicrobial properties (Joshi et al., 2012).
Crystal Structure Analysis
- A study on a compound with a similar structure, Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate, provided insights into the crystal structure of these compounds. This analysis can be crucial for understanding the physical properties and potential applications of similar compounds (Hu, Zhu, & Chen, 2007).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives with structures akin to the compound were synthesized and evaluated for their antimicrobial and anticancer activities. This research indicates potential therapeutic applications of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Activity
- Research on pyridyl imidazolidinone derivatives, which share a common core structure with the compound , showed excellent antiviral activity against enterovirus 71. This suggests potential antiviral applications for similar compounds (Chern et al., 2005).
Potential Anti-Alzheimer's Agents
- A study on N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, which are structurally related, evaluated them for anti-Alzheimer's activity. This research opens up possibilities for the compound to be investigated for similar neurological applications (Gupta et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c20-14-2-1-3-15(10-14)25-9-8-24(19(25)27)12-18(26)23-7-5-16(11-23)28-17-4-6-21-13-22-17/h1-4,6,10,13,16H,5,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHVAVMOXDXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)



![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)



![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)